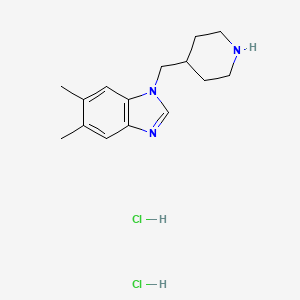

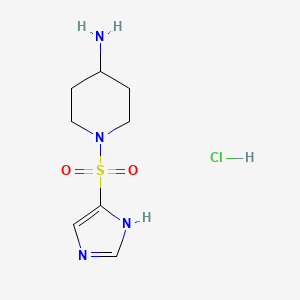

![molecular formula C11H12N2S B1490800 (1-(ベンゾ[d]チアゾール-2-イル)シクロプロピル)メタンアミン CAS No. 1482040-49-2](/img/structure/B1490800.png)

(1-(ベンゾ[d]チアゾール-2-イル)シクロプロピル)メタンアミン

説明

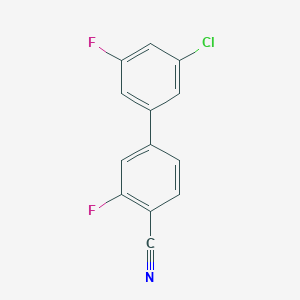

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine is a chemical compound that has gained significant interest in various fields of research and industry. It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . For instance, 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents . Another study reported the synthesis of a series of new benzo[d]thiazole derivatives starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful in computational chemistry or bioinformatics.

Chemical Reactions Analysis

Benzothiazole derivatives have been found to be active in various chemical reactions. For instance, they were found to be active in alleviating haloperidol-induced catalepsy in mice . Moreover, they have been used in the synthesis of new molecules for the treatment of Parkinson’s disease .

科学的研究の応用

農薬研究

ベンゾチアゾール誘導体、例えば(1-(ベンゾ[d]チアゾール-2-イル)シクロプロピル)メタンアミンは、農薬開発において重要な幅広い生物学的効果を示すことがわかっています。 それらは殺虫剤 、殺菌剤 、抗ウイルス剤 、除草剤 、そして植物生長調節活性 を示しています。

鎮痛および抗炎症作用

チアゾール化合物は、有意な鎮痛および抗炎症作用を示しており、新しい治療薬の開発のための医薬品化学において貴重な存在となっています .

抗癌研究

合成方法の最近の進歩により、抗癌剤としての可能性を秘めた新しいベンゾチアゾール系化合物が開発されました。 これらの化合物は、様々な種類の癌の治療における有効性について研究されています .

抗パーキンソン病薬

ベンゾチアゾール誘導体は、新規抗パーキンソン病薬の発見を目指して設計・合成されてきました。 これらの化合物は、ハロペリドール誘発カタレプシーやマウスの酸化ストレスなど、パーキンソン病モデルにおける薬理学的プロファイルを評価されています .

生物活性研究

特定のベンゾチアゾール誘導体が合成され、生物活性を調べられています。 研究には、これらの化合物が様々な生物系における治療薬としての可能性を評価することが含まれています .

将来の方向性

Benzothiazole derivatives have shown promise in various fields, including as potential anti-Parkinsonian agents . Future research could focus on confirming the binding of these compounds with the human A2A receptor and further exploring their potential in the treatment of Parkinson’s disease . Additionally, the synthesis of new benzothiazole derivatives and their testing against M. tuberculosis could be another promising direction .

作用機序

Target of Action

The primary targets of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane and prostaglandins, which are involved in inflammation and pain signaling .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and thromboxanes . By inhibiting COX enzymes, (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain signaling .

Result of Action

The molecular and cellular effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .

生化学分析

Biochemical Properties

(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antibacterial activity, suggesting its interaction with bacterial enzymes and proteins . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby inhibiting or enhancing their activity.

Cellular Effects

The effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways within cells, impacting the overall cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or induce conformational changes that enhance enzyme function . Furthermore, (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Dosage Effects in Animal Models

The effects of (1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXFPOLZRHQMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)

![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)

![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)